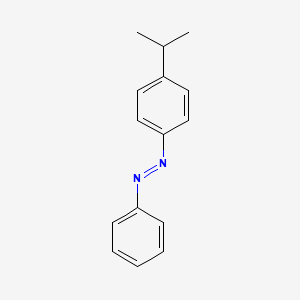
p-Isopropylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Isopropylazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two phenyl rings. The compound has the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . Azobenzenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of p-Isopropylazobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. The classical methods for synthesizing azobenzenes include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial production methods often employ these classical synthetic routes, with modifications to optimize yield and purity.
Análisis De Reacciones Químicas
p-Isopropylazobenzene undergoes various chemical reactions, including:
Reduction: Azobenzenes can be reduced to hydrazobenzenes using reducing agents like sodium dithionite.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
p-Isopropylazobenzene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism of action of p-Isopropylazobenzene involves photoisomerization, where the compound switches between its trans and cis isomers upon exposure to light. This isomerization affects the compound’s electronic distribution and affinity for certain chemical species . The molecular targets and pathways involved include interactions with light-responsive proteins and other biomolecules.
Comparación Con Compuestos Similares
p-Isopropylazobenzene can be compared to other azobenzene derivatives, such as:
Azobenzene: The simplest form of azobenzene, used widely in various applications.
4-Hydroxyazobenzene: Substituted with a hydroxy group, used in dye production and as a molecular switch.
4-Aminoazobenzene: Substituted with an amino group, used in the study of photochemical properties.
The uniqueness of this compound lies in its specific substituent, the isopropyl group, which can influence its photochemical properties and applications.
Propiedades
Número CAS |
61653-39-2 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
phenyl-(4-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C15H16N2/c1-12(2)13-8-10-15(11-9-13)17-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
VXRIFISRSQHSEG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Sinónimos |
4-isopropylazobenzene p-(i)PrAzo cpd p-isopropylazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















